molecular formula C16H16N4OS B15121181 3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine

3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine

Cat. No.: B15121181
M. Wt: 312.4 g/mol
InChI Key: YYQCRFPPWQDLKL-UHFFFAOYSA-N
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Description

3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The thieno[2,3-d]pyrimidine moiety in this compound is of particular interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often require heating in solvents like xylene or toluene, with the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine moiety can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thieno[2,3-d]pyrimidine and pyrrolidinyl-pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C16H16N4OS/c1-11-8-17-5-2-14(11)21-12-3-6-20(9-12)15-13-4-7-22-16(13)19-10-18-15/h2,4-5,7-8,10,12H,3,6,9H2,1H3

InChI Key

YYQCRFPPWQDLKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=C4C=CSC4=NC=N3

Origin of Product

United States

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